molecular formula C9H9BrN4 B1490200 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine CAS No. 2092814-24-7

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine

Cat. No.: B1490200
CAS No.: 2092814-24-7
M. Wt: 253.1 g/mol
InChI Key: DFJPTPRMHAGFHQ-UHFFFAOYSA-N
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Description

2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine is a novel heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule integrates a brominated, dimethyl-substituted pyrazole ring directly linked to a pyrazine core, a structure known to be a privileged scaffold in medicinal chemistry. This specific architecture makes it a valuable intermediate for synthesizing more complex molecules, particularly in developing new therapeutic agents. Pyrazine and pyrazole hybrids are of significant interest in drug discovery due to their diverse biological activities . Recent studies highlight the promise of such structures; for instance, certain pyrazine carboxamides have demonstrated potent antibacterial activity against extensively drug-resistant (XDR) strains of Salmonella Typhi , a major public health threat . Furthermore, pyrazoline and pyrazole derivatives are extensively documented in scientific literature for their wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and cannabinoid receptor antagonist activities . Researchers can utilize this compound as a key building block in Suzuki-Miyaura cross-coupling reactions, where the bromo substituent serves as an excellent handle for palladium-catalyzed coupling with various boronic acids to create diverse chemical libraries for biological screening . It is strictly for use in laboratory research settings. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption. Proper personal protective equipment should be worn, and safe laboratory practices followed when handling this chemical.

Properties

IUPAC Name

2-(4-bromo-1,5-dimethylpyrazol-3-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4/c1-6-8(10)9(13-14(6)2)7-5-11-3-4-12-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJPTPRMHAGFHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C2=NC=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in cellular signaling pathways. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, this compound can act as an inhibitor of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For instance, this compound can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.

Biological Activity

The compound 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine belongs to the pyrazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of bromine and dimethyl groups on the pyrazole ring. Its molecular formula is C9H10BrN3C_9H_{10}BrN_3, and it exhibits notable physical and chemical properties conducive to various biological interactions.

PropertyValue
Molecular Weight228.10 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
LogP (octanol-water)Not available

Pharmacological Profile

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. The specific compound has been studied for its potential therapeutic applications.

Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can inhibit inflammatory mediators. For instance, compounds similar to this compound demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, suggesting a strong anti-inflammatory potential .

Antimicrobial Activity

In vitro studies have highlighted the antimicrobial efficacy of pyrazole derivatives against various bacterial strains. For example, compounds with similar structures showed promising results against Staphylococcus aureus and Escherichia coli, indicating that this compound may possess comparable antimicrobial properties .

The mechanisms through which pyrazole compounds exert their biological effects often involve the modulation of enzyme activity and the inhibition of pro-inflammatory pathways. For instance:

  • Inhibition of Cyclooxygenase (COX) : Many pyrazole derivatives inhibit COX enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation.
  • Antioxidant Activity : Some studies suggest that these compounds may also exhibit antioxidant properties, contributing to their anti-inflammatory effects by neutralizing free radicals.

Case Study 1: Anti-inflammatory Effects

A study conducted on novel pyrazole derivatives reported that a specific compound demonstrated a significant reduction in edema in a carrageenan-induced inflammation model in mice. The tested compound showed comparable efficacy to indomethacin, a well-known anti-inflammatory drug .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial activity of various pyrazole derivatives against clinical isolates of E. coli and S. aureus. The results indicated that certain structural modifications enhanced the antibacterial activity significantly, suggesting a structure-activity relationship that could be explored further for developing new antimicrobial agents .

Comparison with Similar Compounds

Table 1: Structural Comparison with Pyrazole- and Pyrazine-Containing Compounds

Compound Substituents Key Features Reference
2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine Pyrazole: 4-Br, 1,5-CH₃; Pyrazine: Unsubstituted Bromine enhances steric/electronic effects; pyrazine enables H-bonding
Imidazo[1,2-a]pyrazine derivatives (e.g., 3a, 4a) Imidazo-pyrazine core; substituents: pyridin-4-yl, thiophen-3-yl Nitrogen-rich core binds kinase hinge regions (e.g., Cys106, Gly28)
3(5)-(2-Hydroxyphenyl)pyrazoles Pyrazole: 2-hydroxyphenyl substituent Hydroxyl group enables H-bonding; lacks bromine/pyrazine
2-(n-Propyl)pyrazine Pyrazine: 2-n-propyl Simple alkyl substituent; contributes roasted aroma in food chemistry
4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole Pyrazole: 4-Br, 1-Ph, 5-CF₃ Bromine and CF₃ enhance electrophilicity; no pyrazine ring

Key Observations :

  • Bromine vs. Other Halogens : Bromine in the target compound may offer stronger van der Waals interactions compared to chlorine or fluorine in analogs like 4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole .
  • Pyrazine vs. Imidazo-pyrazine : While imidazo[1,2-a]pyrazines (e.g., 3a) exhibit strong kinase inhibition via hinge-region interactions, the target compound’s pyrazine ring may adopt distinct binding modes due to the absence of fused imidazole .

Hydrogen Bonding and Crystal Packing

The pyrazine ring’s nitrogen atoms serve as H-bond acceptors, similar to pyridinyl and imidazole groups in other compounds ().

Preparation Methods

Stepwise Synthetic Route:

Step Reaction Description Reagents & Conditions Outcome
1 Condensation of diethyl butynedioate with methylhydrazine Diethyl butynedioate dissolved in diethyl ether, cooled to -10 °C; 40% aqueous methylhydrazine added dropwise maintaining temperature below 0 °C; reaction for 30 min Formation of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester intermediate
2 Bromination of the pyrazole ester 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester reacted with tribromooxyphosphorus in acetonitrile under reflux Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate obtained
3 Hydrolysis of ester to carboxylic acid Ethyl ester dissolved in ethanol, reacted with 10% NaOH at room temperature; after reaction, pH adjusted to 9 with HCl 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid isolated
4 Carbamate formation via substitution Reaction of carboxylic acid with tert-butyl alcohol and azido dimethyl phosphate in dimethylformamide at 100 °C tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate formed
5 Deprotection to amine Carbamate treated with 50% trifluoroacetic acid in dichloromethane at room temperature 5-bromo-1-methyl-1H-pyrazol-3-amine obtained

This sequence is notable for its use of relatively accessible raw materials, avoidance of highly toxic reagents, and suitability for scale-up due to straightforward operations and purifications.

Construction of the Pyrazine Moiety and Coupling

The pyrazine ring is typically introduced via known synthetic methods involving nucleophilic substitution or cross-coupling reactions. For the target compound, the pyrazine unit is attached at the 2-position to the brominated pyrazole ring.

A common approach involves Suzuki-Miyaura cross-coupling reactions, where a boronic acid derivative of pyrazine or a pyrazine halide is coupled with the brominated pyrazole intermediate under palladium catalysis.

Representative Suzuki Coupling Conditions:

Component Details
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2
Base K2CO3 or Na2CO3 aqueous solution
Solvent Mixture of toluene, ethanol, and water or dioxane/water
Temperature 80–100 °C
Time 12–24 hours

This method yields 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine derivatives in moderate to good yields (60–85%), as demonstrated in related pyrazine-pyrazole conjugates synthesized for pharmacological screening.

Alternative Pyrazole Ring Formation Strategies

Other synthetic methodologies for pyrazole derivatives, which can be adapted to prepare 4-bromo-1,5-dimethylpyrazole intermediates, include:

These methods offer flexibility in substituent patterns and can be optimized for the target compound’s methyl and bromo substitution pattern.

Summary Table of Key Preparation Steps

Preparation Stage Methodology Key Reagents Conditions Yield Range Notes
Pyrazole ring formation Condensation of diethyl butynedioate and methylhydrazine Diethyl butynedioate, methylhydrazine -10 °C to 100 °C, ether solvent High Forms pyrazole ester intermediate
Bromination Bromination with tribromooxyphosphorus Tribromooxyphosphorus, acetonitrile Reflux Moderate to high Selective bromination at 4-position
Ester hydrolysis Base hydrolysis with NaOH 10% NaOH, ethanol Room temperature High Converts ester to acid
Carbamate formation Substitution with tert-butyl alcohol and azido dimethyl phosphate DMF, 100 °C Moderate to high Protects amine functionality
Deprotection Acidic cleavage with trifluoroacetic acid 50% TFA in DCM Room temperature High Yields 5-bromo-1-methyl-1H-pyrazol-3-amine
Pyrazine coupling Suzuki-Miyaura cross-coupling Pd catalyst, base, boronic acid 80–100 °C 60–85% Forms final 2-(4-bromo-1,5-dimethylpyrazol-3-yl)pyrazine

Research Findings and Practical Considerations

  • The synthetic route starting from diethyl butynedioate is advantageous due to the availability and cost-effectiveness of starting materials, mild reaction conditions, and avoidance of highly toxic reagents.

  • Bromination using tribromooxyphosphorus allows selective functionalization on the pyrazole ring without over-bromination or degradation of sensitive groups.

  • The Suzuki coupling approach provides versatility in modifying the pyrazine ring or introducing other substituents, facilitating the synthesis of analogs for biological evaluation.

  • Optimization of reaction parameters such as temperature, solvent choice, and catalyst loading is critical to maximize yields and purity, especially for scale-up purposes.

  • Alternative synthetic strategies involving chalcone-hydrazine condensation or benzotriazole intermediates offer routes to structurally diverse pyrazole derivatives but may require additional steps for selective bromination and methylation.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine?

The synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with diketones or β-ketoesters to form the pyrazole core. Bromination at the 4-position of the pyrazole ring can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions. Subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions may introduce the pyrazine moiety. Purification often employs column chromatography or recrystallization to isolate the target compound. Key intermediates and reaction progress should be monitored via TLC and NMR spectroscopy .

Q. Which characterization techniques are essential for confirming the structure of this compound?

Standard techniques include:

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HMBC) to verify regiochemistry and substituent positions.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • X-ray crystallography (using software like SHELX for refinement) to resolve atomic coordinates and bond angles in crystalline samples .
  • FT-IR spectroscopy to identify functional groups (e.g., C-Br stretching at ~500–600 cm⁻¹).

Q. How can researchers optimize reaction yields during synthesis?

Yield optimization requires careful control of reaction parameters:

  • Temperature : Bromination reactions often require low temperatures (0–5°C) to avoid side products.
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility in heterocyclic reactions.
  • Workup protocols : Acid-base extraction or quenching with aqueous solutions minimizes impurities .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

Challenges include:

  • Crystal twinning or disorder , common in flexible heterocycles. Mitigated by slow crystallization (e.g., vapor diffusion in hexane/ether mixtures).
  • Weak diffraction signals due to low crystal quality. High-intensity X-ray sources (e.g., synchrotron radiation) improve data collection.
  • Refinement of bromine atoms : Anisotropic displacement parameters must be refined carefully using software like SHELXL .

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

SAR studies should:

  • Systematically vary substituents (e.g., replacing bromine with other halogens or methyl groups).
  • Use computational tools (e.g., molecular docking) to predict binding affinities to biological targets like kinases or COX-2.
  • Validate predictions via in vitro assays (e.g., enzyme inhibition, cytotoxicity). Evidence from structurally related compounds (e.g., COX-2 inhibitors with pyrazole cores) can guide target selection .

Q. How do researchers resolve contradictions in spectroscopic or biological data for derivatives?

Contradictions may arise from:

  • Regioisomeric impurities : Use NOESY NMR or X-ray crystallography to confirm regiochemistry.
  • Biological assay variability : Standardize protocols (e.g., consistent cell lines, incubation times) and validate with positive controls.
  • Solvent effects on reactivity : Re-evaluate reaction conditions using computational solvent models (e.g., COSMO-RS) .

Q. What strategies are effective for studying the compound’s interactions with biological macromolecules?

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics.
  • Cryo-EM or X-ray crystallography for structural insights into protein-ligand complexes.
  • Molecular dynamics simulations to explore conformational changes upon binding. Related studies on pyrazine-containing kinase inhibitors provide methodological frameworks .

Methodological Notes

  • Avoiding over-reliance on commercial data : While product listings (e.g., Ivychem, CymitQuimica) provide basic properties, prioritize peer-reviewed synthesis and characterization protocols .
  • Handling halogenated intermediates : Bromine substituents require strict safety protocols (e.g., fume hoods, PPE) due to volatility and toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine
Reactant of Route 2
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine

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